3-(1'-Methyl-5-(trifluoromethyl)-1'H,2H-[3,4'-bipyrazol]-2-yl)propanenitrile
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Overview
Description
3-[1’-methyl-5-(trifluoromethyl)-1’H,2H-3,4’-bipyrazol-2-yl]propanenitrile is a complex organic compound featuring a bipyrazole core with a trifluoromethyl group and a nitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1’-methyl-5-(trifluoromethyl)-1’H,2H-3,4’-bipyrazol-2-yl]propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and methyl hydrazine hydrochloride.
Reaction Conditions: The reaction is carried out in methanol-water under reflux conditions for 3 hours.
Work-Up: The mixture is then distilled to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound involve scalable and regioselective approaches. The process includes lithiation in flow followed by trapping with electrophiles, and bromination with NBS under mild conditions .
Chemical Reactions Analysis
Types of Reactions
3-[1’-methyl-5-(trifluoromethyl)-1’H,2H-3,4’-bipyrazol-2-yl]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly halogenation, are common.
Common Reagents and Conditions
Lithiation: n-BuLi in THF at -78°C.
Bromination: NBS in DMF at room temperature.
Major Products
The major products formed from these reactions include various functionalized pyrazoles, such as aldehydes, acids, and boron pinacolates .
Scientific Research Applications
3-[1’-methyl-5-(trifluoromethyl)-1’H,2H-3,4’-bipyrazol-2-yl]propanenitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[1’-methyl-5-(trifluoromethyl)-1’H,2H-3,4’-bipyrazol-2-yl]propanenitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins, leading to modulation of biological pathways .
Comparison with Similar Compounds
Properties
IUPAC Name |
3-[5-(1-methylpyrazol-4-yl)-3-(trifluoromethyl)pyrazol-1-yl]propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N5/c1-18-7-8(6-16-18)9-5-10(11(12,13)14)17-19(9)4-2-3-15/h5-7H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPLUJRCFWUGAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=NN2CCC#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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